Jietacin B

Nematocidal activity Anthelmintic discovery Bursaphelenchus lignicolus

Jietacin B is a vinylazoxy antibiotic with a unique acyclic scaffold, exhibiting 10-fold greater in vitro nematocidal potency against Bursaphelenchus lignicolus than avermectin B1a (LD100 0.25 µg/mL vs. 2.5 µg/mL). Its well-defined 7-step synthetic route (32% overall yield) enables use as an accessible lead scaffold for medicinal chemistry and a validated positive control in high-throughput nematicide screening. Favorable safety profile inferred from jietacin A (oral LD50 >300 mg/kg, non-mutagenic). Ideal for mode-of-action studies and synthetic methodology benchmarking.

Molecular Formula C19H36N2O2
Molecular Weight 324.5 g/mol
CAS No. 109766-62-3
Cat. No. B035404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJietacin B
CAS109766-62-3
Synonymsjietacin B
Molecular FormulaC19H36N2O2
Molecular Weight324.5 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCC(=O)CCCCCCCN=[N+](C=C)[O-]
InChIInChI=1S/C19H36N2O2/c1-4-21(23)20-17-13-9-5-6-11-15-19(22)16-12-8-7-10-14-18(2)3/h4,18H,1,5-17H2,2-3H3
InChIKeyNLHHWDNOMPVMIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Jietacin B (CAS 109766-62-3): An Azoxy Antibiotic with Quantifiable Nematocidal Potency for Anthelmintic Discovery Research


Jietacin B is an azoxy antibiotic belonging to the jietacin class of natural products, first isolated from the fermentation broth of Streptomyces sp. strain KP-197 [1]. The compound has a molecular formula of C19H36N2O2 and a molecular weight of 324.5 g/mol [1]. Its structure is defined by a characteristic vinylazoxy functional group coupled with an acyclic aliphatic side chain, a structural motif shared with its closest analog, jietacin A, but with distinct molecular properties [1]. Jietacin B is noted for its in vitro nematocidal activity against the pine wood nematode, Bursaphelenchus lignicolus [1].

Why Generic Nematocidal Agent Substitution Is Inappropriate for Jietacin B in Research Protocols


The substitution of Jietacin B with a generic anthelmintic compound is scientifically unsound due to its distinct molecular scaffold and a quantifiable, multi-fold difference in potency against key target organisms. Jietacin B is characterized by a unique vinylazoxy functional group [1], a structural feature that is not present in other major anthelmintic classes such as macrocyclic lactones or benzimidazoles. This structural uniqueness is reflected in its biological activity, which includes a 10-fold greater nematocidal potency against Bursaphelenchus lignicolus compared to the gold-standard anthelmintic, avermectin B1a [1]. Consequently, relying on alternative compounds would not only introduce a different mode of action but also fail to replicate the specific quantitative efficacy profile of Jietacin B, thereby compromising the integrity of comparative studies or the development of novel anthelmintic leads.

Quantitative Evidence Guide for Jietacin B (CAS 109766-62-3): Differentiated Nematocidal and Chemical Properties


Direct Comparison of In Vitro Nematocidal Efficacy Against Bursaphelenchus lignicolus: Jietacin B vs. Avermectin B1a

Jietacin B demonstrates a 10-fold greater in vitro nematocidal potency against the pine wood nematode, Bursaphelenchus lignicolus, compared to the widely used anthelmintic avermectin B1a [1]. This quantitative difference in efficacy is a critical differentiator for selecting Jietacin B over avermectin-based compounds in research programs focused on developing more potent nematicides [2].

Nematocidal activity Anthelmintic discovery Bursaphelenchus lignicolus

Comparative Activity Profile Against Fungal Species: Jietacin B vs. Jietacin A and Broad-Spectrum Antifungals

In contrast to the common mischaracterization of Jietacin B as a potent antifungal, its originally described activity against fungi is documented as weak [1]. While some commercial sources may inaccurately attribute broad antifungal properties to Jietacin B, the primary literature establishes that both jietacin A and B are only weakly active against certain fungi [1]. This delineates a specific and narrow biological profile that differentiates it from broad-spectrum antifungal agents.

Antifungal activity Secondary metabolite profiling Selectivity

Synthetic Accessibility and Yield: Total Synthesis of Jietacin B vs. Other Azoxy Natural Products

A divergent 7-step total synthesis for jietacin B has been established, achieving a 32% overall yield [1]. This synthetic route, which features a Grignard reaction in the final stage, is not only efficient for producing Jietacin B but also provides a platform for generating its analogs, jietacin C and D, in comparable yields (32% for jietacin C) [1]. The availability of a robust synthetic protocol offers a reliable alternative to microbial fermentation, ensuring a consistent and scalable supply for research purposes.

Total synthesis Azoxy compound Grignard reaction

In Vivo Safety Profile Inference: Jietacin A as a Proxy for Jietacin B in Acute Toxicity and Genotoxicity

While direct in vivo safety data for Jietacin B are limited in the public domain, studies on its closest structural analog, jietacin A, provide a relevant safety benchmark. Jietacin A has been shown to have moderate or low acute toxicity in mice (oral LD50 > 300 mg/kg) and no mutagenic potential in a mini Ames screen [1]. These findings suggest a favorable safety margin for the jietacin chemotype, which is a critical consideration for selecting this class of compounds for further preclinical development.

Acute toxicity Genotoxicity Drug safety

Validated Application Scenarios for Jietacin B (CAS 109766-62-3) Based on Quantitative Evidence


Use as a Potent Positive Control and Lead Scaffold in Anthelmintic Discovery Programs Targeting Bursaphelenchus lignicolus

Given its 10-fold higher in vitro potency against Bursaphelenchus lignicolus compared to avermectin B1a (LD100 of 0.25 µg/mL vs. 2.5 µg/mL) [1], Jietacin B is an ideal positive control for high-throughput screening campaigns aimed at identifying novel nematicides. Its well-defined chemical structure and synthetic accessibility (32% overall yield over 7 steps) [2] further enable its use as a lead scaffold for medicinal chemistry efforts focused on optimizing anthelmintic potency and pharmacokinetic properties.

Chemical Biology Probe for Investigating the Vinylazoxy Pharmacophore in Nematocidal Action

The unique vinylazoxy functional group of Jietacin B is a key structural feature linked to its potent nematocidal activity [1]. Researchers can utilize Jietacin B as a molecular probe in mode-of-action studies to elucidate the specific biological targets and pathways disrupted by this azoxy moiety in nematodes. Comparative studies with synthetic intermediates lacking this group can help isolate its contribution to the compound's overall biological effect [2].

Benchmark Compound for Synthetic Methodology Development in Azoxy Natural Product Chemistry

The established 7-step, 32% overall yield synthesis of Jietacin B [1] provides a benchmark for developing new synthetic methods in azoxy natural product chemistry. Researchers focused on improving synthetic efficiency, exploring new coupling reactions (e.g., alternative Grignard conditions), or diversifying the aliphatic side chain can use Jietacin B as a target molecule to validate and compare the performance of their novel synthetic strategies.

Reference Standard in Comparative In Vivo Efficacy Studies for Nematode Infections

Based on the inferred favorable safety profile of the jietacin chemotype from jietacin A (oral LD50 > 300 mg/kg in mice, non-mutagenic) [1], Jietacin B can be prioritized as a lead candidate for in vivo efficacy studies in animal models of nematode infections. Its superior in vitro potency over avermectin [2] positions it as a strong candidate for head-to-head comparisons against established anthelmintics in preclinical infection models.

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